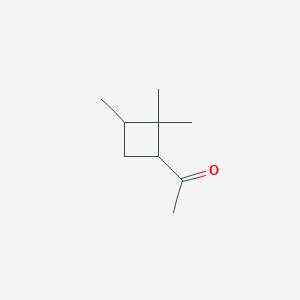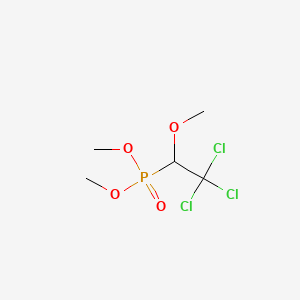
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate is an organophosphorus compound known for its use as an insecticide and its role in various chemical reactions. It is a derivative of trichlorfon and is characterized by its stability and effectiveness in pest control .
Méthodes De Préparation
The synthesis of Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate typically involves the reaction of methanol with chloral to form a hemiacetal, which is then reacted with dimethyl phosphite. This process is carried out at low temperatures to ensure the stability of the intermediate compounds . Industrial production methods often involve a single vessel reaction to achieve high yields and maintain the stability of the product .
Analyse Des Réactions Chimiques
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichlorvos, a more potent biocide.
Reduction: The reduction process involves a two-step electrode reaction on a dropping mercury electrode.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include phosphorus trichloride, methanol, and various oxidizing and reducing agents. The major products formed from these reactions include dichlorvos and other phosphonate derivatives .
Applications De Recherche Scientifique
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate has several applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through its anticholinesterase activity. It inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which results in continuous nerve impulse transmission and eventual paralysis of the insect . The molecular targets involved include the acetylcholinesterase enzyme and the cholinergic pathways .
Comparaison Avec Des Composés Similaires
Dimethyl (2,2,2-trichloro-1-methoxyethyl)phosphonate is similar to other organophosphorus compounds such as:
Trichlorfon: It is a precursor to this compound and shares similar insecticidal properties.
Dichlorvos: A more potent biocide formed from the oxidation of this compound.
Hydroxy- and Amino-Phosphonates: These compounds have similar chemical structures and are used in medicinal and industrial applications.
This compound is unique due to its stability and effectiveness as an insecticide, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
867-73-2 |
|---|---|
Formule moléculaire |
C5H10Cl3O4P |
Poids moléculaire |
271.5 g/mol |
Nom IUPAC |
1,1,1-trichloro-2-dimethoxyphosphoryl-2-methoxyethane |
InChI |
InChI=1S/C5H10Cl3O4P/c1-10-4(5(6,7)8)13(9,11-2)12-3/h4H,1-3H3 |
Clé InChI |
JRIDIMGTKIMVDT-UHFFFAOYSA-N |
SMILES canonique |
COC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


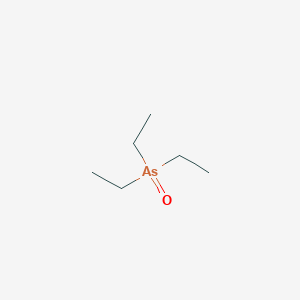

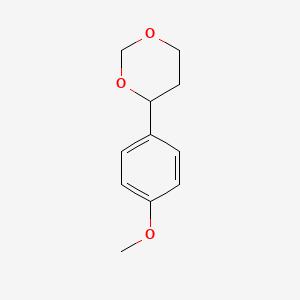
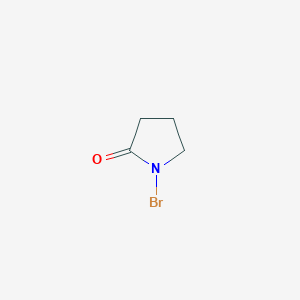
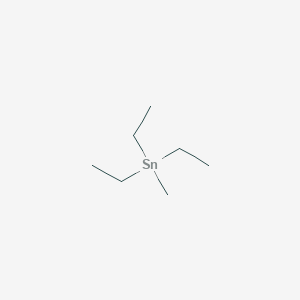
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
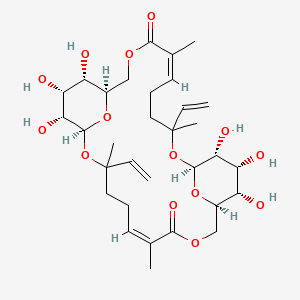
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)
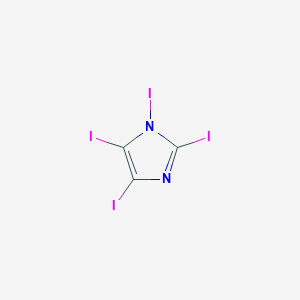
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
